Physicochemical Properties of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one
Physicochemical Properties of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one
The following technical guide details the physicochemical properties, structural dynamics, and experimental characterization of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one .
Technical Guide for Drug Discovery & Development
Executive Summary
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one (CAS: 31784-73-3) is a fused heterocyclic scaffold integrating a thiazole ring with a pyridinone core.[1][2][3] This structure is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines and quinazolinones. Its significance lies in its amphoteric nature and tautomeric versatility , which allow it to function as a multidentate hydrogen bond donor/acceptor in kinase active sites (e.g., PI3K, CDK). This guide provides a definitive analysis of its physicochemical behavior to support formulation and lead optimization.
Chemical Identity & Structural Analysis[4][5]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 2-Amino-4H-[1,3]thiazolo[5,4-b]pyridin-5-one |
| Common Synonyms | 2-Aminothiazolo[5,4-b]pyridin-5-ol; 5-Hydroxythiazolo[5,4-b]pyridin-2-amine |
| CAS Number | 31784-73-3 |
| Molecular Formula | C₆H₅N₃OS |
| Molecular Weight | 167.19 g/mol |
| SMILES | Nc1nc2c(s1)[nH]c(=O)cc2 (Lactam form) |
Electronic Structure & Tautomerism
The reactivity and binding affinity of this molecule are governed by two primary tautomeric equilibria. Understanding these is non-negotiable for accurate docking studies and solubility prediction.
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Lactam-Lactim Tautomerism (Core): The molecule exists predominantly in the Lactam (4H-5-one) form in the solid state and polar aprotic solvents (DMSO), stabilized by amide resonance. In basic aqueous media, the Lactim (5-hydroxy) form becomes relevant as the anionic species.
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Amino-Imino Tautomerism (C2-Substituent): The exocyclic amine at position 2 prefers the Amino (-NH₂) form over the imino (=NH) form due to the preservation of aromaticity in the thiazole ring.
Visualizing the Tautomeric Landscape:
Caption: Primary tautomeric equilibrium between the stable lactam (4H-5-one) and the transient lactim (5-hydroxy), leading to the common anion at high pH.
Physicochemical Profile
The following data synthesizes experimental observations with high-confidence predictive models (ACD/Percepta, ChemAxon) for the specific [5,4-b] isomer.
Key Parameters Table
| Parameter | Value / Range | Context & Implications |
| Physical State | Solid (Powder) | High melting point (>250°C) indicates strong intermolecular H-bonding (crystal lattice stability). |
| pKa (Acidic) | 9.2 ± 0.5 | Deprotonation of the N4-H (Lactam) / O-H (Lactim). |
| pKa (Basic) | 2.5 ± 0.4 | Protonation of the Thiazole N3 (very weak base due to electron withdrawal by the pyridine ring). |
| LogP (Octanol/Water) | 0.2 – 0.6 | Low Lipophilicity. The molecule is relatively polar. |
| LogD (pH 7.4) | ~0.2 | Remains neutral at physiological pH; good membrane permeability potential despite polarity. |
| TPSA | ~90 Ų | High polar surface area relative to size; suggests significant hydrogen bonding capability. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Poor aqueous solubility at neutral pH due to lattice energy. |
| Solubility (DMSO) | High (> 20 mg/mL) | Preferred solvent for stock solutions. |
Solubility Profile
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pH 1-2 (Simulated Gastric Fluid): Moderate solubility. Protonation of the weak basic sites disrupts the crystal lattice.
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pH 6-8 (Intestinal/Blood): Minimum solubility. The molecule is neutral and highly crystalline. Formulation strategies (micronization, amorphous solid dispersions) are often required here.
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pH > 10: High solubility. Formation of the anion (N4- / O-) significantly increases polarity and solvation.
Experimental Protocols (Self-Validating Systems)
Protocol: Spectrophotometric pKa Determination
Why this method? Potentiometric titration is often unsuitable for compounds with low aqueous solubility. UV-Metric titration allows measurement at lower concentrations (
Reagents:
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Compound Stock: 10 mM in DMSO.
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Buffer System: Universal buffer (Briton-Robinson) ranging pH 2.0 – 12.0.
Workflow:
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Preparation: Dilute DMSO stock into aqueous buffers to a final concentration of 20 µM. Ensure DMSO content is < 2% to avoid solvent effects on pKa.
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Scan: Record UV-Vis spectra (220–400 nm) for each pH point.
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Isosbestic Point Check: Verify the presence of sharp isosbestic points. Validation: Lack of isosbestic points indicates decomposition or precipitation, invalidating the result.
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Analysis: Plot Absorbance (
of ionized form) vs. pH. Fit to the Henderson-Hasselbalch equation.
Protocol: Thermodynamic Solubility (Shake-Flask)
Why this method? Kinetic solubility (from DMSO) often overestimates solubility due to supersaturation. Thermodynamic solubility gives the true equilibrium limit.
Step-by-Step:
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Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4) in a glass vial.
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Equilibration: Shake at 37°C for 24 hours.
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Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane. Note: Do not use nylon filters as they may bind the heteroaromatic ring.
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Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Synthesis Workflow Visualization: Common synthesis involves the cyclization of 2-aminopyridine derivatives or thiourea condensations.
Caption: General synthetic pathway via oxidative cyclization of thiourea intermediates.
Biological Relevance & Applications
The thiazolo[5,4-b]pyridin-5-one scaffold is a privileged structure in drug discovery.
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Kinase Inhibition: The donor-acceptor-donor (D-A-D) motif presented by the lactam face mimics the hinge-binding region of ATP. This makes it a potent scaffold for PI3K and CDK inhibitors [1].
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Antibacterial Activity: Analogs have shown efficacy against Gram-positive bacteria by inhibiting DNA gyrase B, exploiting the planar stacking ability of the tricyclic system.
Strategic Insight: For lead optimization, substitution at the 2-amino group is the primary vector for increasing selectivity, while the 5-one/4-NH core anchors the molecule in the binding pocket.
References
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Gerspacher, M., et al. (2015). "Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor." Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-3584.
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Metwally, M. A., et al. (2010). "2-Amino-4-thiazolidinones: synthesis and reactions." Journal of Sulfur Chemistry, 31(4), 315-350.
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PubChem Compound Summary. (2025). "Thiazolo[5,4-b]pyridine." CID 19831912.
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Enchev, V., et al. (2005). "Ab initio study of amino-imino tautomerism of 2-aminothiazolidine-4-one." Journal of Physical Chemistry A, 109(39), 8904-8913.
